ganglioside GD2

Description

Properties

IUPAC Name |

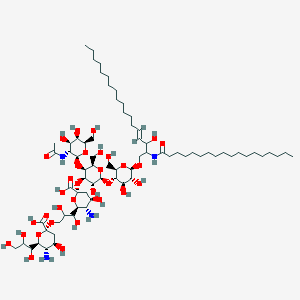

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILOTSTFMXQJC-QCFYAKGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H134N4O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893901 | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1591.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65988-71-8 | |

| Record name | Ganglioside, GD2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ganglioside GD2 Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganglioside GD2, a sialic acid-containing glycosphingolipid, has emerged as a significant molecule in the landscape of oncology and neurobiology. While its expression in healthy adult tissues is limited, GD2 is abundantly present on the surface of various tumors of neuroectodermal origin, including neuroblastoma, melanoma, and small cell lung cancer. This differential expression profile has positioned GD2 as a prime target for cancer immunotherapy. A thorough understanding of the metabolic pathways that govern the synthesis and breakdown of GD2 is paramount for the development of novel therapeutic strategies aimed at modulating its expression and function. This technical guide provides a comprehensive overview of the core biosynthetic and degradative pathways of this compound, complete with quantitative data, detailed experimental protocols, and visual pathway representations to support researchers and drug development professionals in this dynamic field.

I. This compound Biosynthesis Pathway

The biosynthesis of GD2 is a stepwise enzymatic process that occurs primarily in the Golgi apparatus. The pathway involves the sequential addition of monosaccharides and sialic acid residues to a ceramide backbone, catalyzed by a series of specific glycosyltransferases.

The core biosynthetic pathway for GD2 can be summarized as follows:

-

Lactosylceramide (Lac-Cer) formation: The pathway begins with the synthesis of glucosylceramide (GlcCer) from ceramide and UDP-glucose by glucosylceramide synthase (UGCG). Subsequently, lactosylceramide synthase (B4GALT5/6) adds a galactose residue to GlcCer to form lactosylceramide (Lac-Cer).

-

GM3 Synthesis: GM3 synthase (ST3GAL5) then adds a sialic acid residue to Lac-Cer, forming the ganglioside GM3.

-

GD3 Synthesis: The key regulatory step in the biosynthesis of b-series gangliosides, including GD2, is the conversion of GM3 to GD3 by the addition of a second sialic acid residue. This reaction is catalyzed by GD3 synthase (ST8SIA1).

-

GD2 Synthesis: Finally, GD2 synthase (B4GALNT1) transfers an N-acetylgalactosamine (GalNAc) residue to GD3 to form the final product, this compound.

This pathway is tightly regulated, with the expression and activity of GD3 synthase and GD2 synthase being critical determinants of cellular GD2 levels.

Diagram of the GD2 biosynthesis pathway.

II. Quantitative Data on GD2 Biosynthesis

The expression and kinetic properties of the key biosynthetic enzymes, GD3 synthase and GD2 synthase, are critical for determining the cellular levels of GD2.

| Enzyme | Gene | Substrate | Apparent Km | Apparent Vmax | Cell Line/Source | Reference |

| GD2 Synthase | B4GALNT1 | GM3 | 0.5 mM | 6.1 nmol/h/mg | Purified human recombinant | [1] |

| GD3 | - | 3.2 nmol/h/mg | Purified human recombinant | [1] | ||

| Lactosylceramide | 40 µM | - | - | [2] | ||

| GD3 Synthase | ST8SIA1 | GM3 | - | - | - | - |

Relative mRNA Expression of GD2 Biosynthetic Enzymes in Neuroblastoma Cell Lines

| Cell Line | GD2 Status | ST8SIA1 (TPM) | B4GALNT1 (TPM) | Reference |

| SK-N-BE(2) | High | High | High | [3] |

| LA-N-1 | High | High | High | [4] |

| SH-SY5Y | High | High | Moderate | |

| IMR-32 | High | High | High | |

| SK-N-AS | Low | Low | Low | |

| CHP-212 | Low | Low | Low |

III. This compound Degradation Pathway

The degradation of gangliosides is a catabolic process that occurs in a stepwise manner within the lysosomes. It involves the sequential removal of sugar and sialic acid residues by a series of lysosomal hydrolases. For glycosphingolipids with short glycan chains, the assistance of small, non-enzymatic glycoproteins called sphingolipid activator proteins (SAPs) is often required.

The degradation of GD2 proceeds as follows:

-

Conversion to GM2: The terminal sialic acid residue of GD2 is cleaved by a lysosomal sialidase (neuraminidase) to yield GM2.

-

Conversion to GA2: The N-acetylgalactosamine residue is then removed from GM2 by the enzyme β-hexosaminidase A, a process that requires the GM2 activator protein (GM2AP), to form GA2.

-

Further Degradation: GA2 is further degraded by the sequential action of other lysosomal hydrolases, including β-galactosidase and β-glucosidase, ultimately breaking down the glycosphingolipid into its constituent components: ceramide, glucose, galactose, and N-acetylgalactosamine.

Diagram of the GD2 degradation pathway.

IV. Experimental Protocols

A. Ganglioside Extraction from Cultured Cells

This protocol describes a method for the extraction of total gangliosides from cultured cells for subsequent analysis by TLC or LC-MS.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

0.1 M KCl

-

Water, HPLC grade

-

Centrifuge tubes (glass, solvent-resistant)

-

Sonicator

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Harvest cultured cells by scraping and wash twice with ice-cold PBS.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). For a pellet of approximately 1x107 cells, use 1 ml of the solvent mixture.

-

Sonicate the sample on ice for 30 seconds to lyse the cells and facilitate lipid extraction.

-

Incubate the mixture at room temperature for 30 minutes with occasional vortexing.

-

Centrifuge at 2000 x g for 10 minutes to pellet the cellular debris.

-

Transfer the supernatant containing the lipid extract to a new glass tube.

-

To the supernatant, add chloroform and 0.1 M KCl to achieve a final ratio of chloroform:methanol:aqueous phase of 8:4:3 (v/v/v).

-

Vortex the mixture thoroughly and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the gangliosides.

-

Dry the collected upper phase under a stream of nitrogen gas.

-

Reconstitute the dried ganglioside extract in a known volume of chloroform:methanol (1:1, v/v) for analysis.

B. High-Performance Thin-Layer Chromatography (HPTLC) for Ganglioside Analysis

HPTLC is a widely used technique for the separation and qualitative or semi-quantitative analysis of ganglioside mixtures.

Materials:

-

HPTLC silica gel 60 plates

-

Developing chamber

-

Chloroform

-

Methanol

-

0.02% aqueous CaCl2

-

Resorcinol-HCl reagent (for visualization)

-

Heating plate

Procedure:

-

Activate the HPTLC plate by heating at 110°C for 30 minutes.

-

Prepare the developing solvent: chloroform:methanol:0.02% CaCl2 (5:4:1, v/v/v).

-

Pour the developing solvent into the developing chamber and allow it to equilibrate for at least 30 minutes.

-

Spot the ganglioside extract onto the origin of the HPTLC plate using a capillary tube or a specialized spotting device.

-

Place the plate in the developing chamber and allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

-

Remove the plate from the chamber and dry it completely.

-

For visualization, spray the plate evenly with resorcinol-HCl reagent.

-

Heat the plate at 110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.

-

The relative abundance of different gangliosides can be estimated by the intensity of the bands. For quantitative analysis, densitometry can be used with appropriate standards.

C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis of GD2

LC-MS provides a highly sensitive and specific method for the quantification of individual ganglioside species, including GD2.

Workflow for quantitative analysis of GD2 by LC-MS/MS.

Instrumentation and Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the gangliosides.

-

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in negative ion mode is commonly employed.

-

Ionization: Electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of GD2, monitoring specific precursor-to-product ion transitions.

-

Internal Standard: A stable isotope-labeled ganglioside (e.g., D3-GM1) is added to the samples prior to extraction to correct for variations in sample preparation and instrument response.

Data Analysis: The peak area of the GD2 MRM transition is normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of a GD2 standard to determine the absolute concentration of GD2 in the samples.

D. GD3 Synthase (ST8SIA1) Enzyme Activity Assay

This protocol describes a radioactive assay to measure the activity of GD3 synthase by quantifying the incorporation of radiolabeled sialic acid from CMP-[14C]-Neu5Ac into the acceptor substrate GM3.

Materials:

-

Cell lysate or purified enzyme preparation

-

GM3 acceptor substrate

-

CMP-[14C]-Neu5Ac (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES buffer, pH 6.5)

-

Triton X-100 or other suitable detergent

-

C18 Sep-Pak cartridges

-

Methanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, detergent, GM3, and cell lysate/enzyme.

-

Initiate the reaction by adding CMP-[14C]-Neu5Ac.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding ice-cold water.

-

Separate the radiolabeled product (GD3) from the unreacted CMP-[14C]-Neu5Ac using a C18 Sep-Pak cartridge.

-

Wash the cartridge with water to remove the unreacted donor substrate.

-

Elute the radiolabeled GD3 with methanol.

-

-

Add the methanol eluate to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

The enzyme activity is calculated based on the amount of incorporated radioactivity and is typically expressed as pmol/h/mg of protein.

V. Conclusion

The biosynthesis and degradation of this compound are complex, tightly regulated processes that play a crucial role in both normal physiology and the pathology of various cancers. A deep understanding of these pathways, including the key enzymes, their kinetics, and their regulation, is essential for the rational design of therapeutic interventions targeting GD2. This technical guide provides a foundational resource for researchers and drug developers, offering a combination of theoretical knowledge, quantitative data, and practical experimental protocols to facilitate further investigation into this important area of glycobiology and oncology. The continued exploration of GD2 metabolism will undoubtedly lead to the development of more effective and targeted therapies for a range of devastating diseases.

References

- 1. Quantitative relationships between pigment-related mRNA and biochemical melanoma markers in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multiomics Analysis of Neuroblastoma Cells Reveals a Diversity of Malignant Transformations [frontiersin.org]

Ganglioside GD2 Expression in Pediatric Solid Tumors: A Technical Guide for Researchers

Introduction

The disialoganglioside GD2 is a glycosphingolipid expressed on the outer leaflet of the plasma membrane. While its expression in normal human tissues is highly restricted, primarily to the central nervous system, peripheral nerves, and melanocytes, it is aberrantly and highly expressed on the surface of a wide range of tumors of neuroectodermal origin.[1][2] This differential expression profile makes GD2 a prime tumor-associated antigen and an attractive target for cancer immunotherapy.[1][3] In fact, the U.S. National Cancer Institute ranked GD2 as the twelfth most promising antigen for cancer therapy.[1] In the context of pediatric oncology, GD2 has garnered significant attention, particularly due to its high prevalence in aggressive childhood cancers. This guide provides a comprehensive overview of GD2 expression across various pediatric solid tumors, details the signaling pathways it modulates, and outlines the standard experimental protocols for its detection.

Quantitative Expression of GD2 in Pediatric Solid Tumors

The expression of GD2 varies considerably among different types of pediatric solid tumors. This heterogeneity is observed not only between tumor types but also within them, with variations in both the percentage of GD2-positive cells and the intensity of surface expression. These quantitative differences are critical for patient stratification and for predicting the potential efficacy of anti-GD2 targeted therapies.

Below is a summary of GD2 expression across several key pediatric solid tumors, compiled from multiple studies.

| Tumor Type | Percentage of GD2-Positive Cases (%) | Level of Expression & Other Notes | Key References |

| Neuroblastoma | 85 - 100% | Generally high and uniform expression across all stages. Considered the prototypical GD2-expressing tumor. Expression levels can be as high as 5-10 million molecules per cell. | |

| Osteosarcoma | 70 - 100% | Expression is highly prevalent, often with strong and uniform intensity. Some studies report 88% to 100% of samples are GD2-positive. Higher intensity staining has been noted in recurrent disease. | |

| Ewing's Sarcoma | 40 - 90% | Expression is more heterogeneous compared to neuroblastoma and osteosarcoma. Some studies show diffuse and intense staining, while others report lower prevalence. | |

| Rhabdomyosarcoma | 25 - 50% | Expression is variable and generally lower than in other sarcomas. One study reported positivity in 25% of 16 pediatric samples. | |

| Retinoblastoma | High (in vitro) | GD2 is expressed on the cell surface of retinoblastoma cell lines and can be detected in bone marrow of patients with extraocular disease. One study found >90% of cells expressed GD2 in 6 of 11 cell lines analyzed. | |

| Malignant Glioma | ~80% | GD2 expression has been identified in approximately 80% of malignant glioma cell lines and tumor biopsies. | |

| Medulloblastoma | Variable | Expression is heterogeneous and appears to be subtype-dependent, with Sonic hedgehog (SHH) and Group 4 subtypes being more frequently GD2-positive. |

GD2-Mediated Signaling Pathways

GD2 is not merely a passive surface marker; it actively participates in key signaling pathways that contribute to the malignant phenotype of cancer cells. It is often localized in glycolipid-enriched microdomains of the cell membrane, known as lipid rafts, where it can interact with and modulate the function of signaling receptors.

A critical function of GD2 is its cooperation with integrins, particularly β1 integrin, to enhance cell adhesion, migration, proliferation, and invasion. This interaction facilitates the activation of downstream signaling cascades, most notably involving Focal Adhesion Kinase (FAK).

The binding of GD2 to integrins can lead to the clustering of these receptors and subsequent autophosphorylation and activation of FAK. Activated FAK then serves as a scaffold for other signaling proteins, leading to the activation of pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are central regulators of cell survival, proliferation, and motility.

Experimental Protocols for GD2 Detection

Accurate and reliable detection of GD2 expression is paramount for both research and clinical applications. The two most common methods are Immunohistochemistry (IHC) for tissue sections and Flow Cytometry for single-cell suspensions. The murine monoclonal antibody clone 14.G2a is the most widely used reagent for GD2 detection in these assays.

General Experimental Workflow

The overall process for analyzing GD2 expression follows a standardized workflow, from sample collection to data analysis.

Immunohistochemistry (IHC) Protocol for FFPE Tissues

This protocol is a representative method for detecting GD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse in deionized water.

-

-

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

-

3. Staining and Detection:

-

Wash slides in a wash buffer (e.g., TBS-T).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Apply a protein block (e.g., 10% normal serum) for 30-60 minutes to reduce non-specific binding.

-

Incubate with the primary antibody, anti-GD2 (clone: 14.G2a), diluted in antibody diluent (e.g., 1:50 to 1:200 dilution), overnight at 4°C.

-

Wash slides thoroughly with wash buffer.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 30-60 minutes at room temperature.

-

For enhanced sensitivity, a tyramide signal amplification (TSA) system can be used.

-

Wash slides.

-

Apply the chromogen (e.g., DAB) and monitor for color development.

-

Rinse with deionized water.

-

-

4. Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear with xylene.

-

Coverslip with a permanent mounting medium.

-

Flow Cytometry Protocol for Cell Suspensions

This protocol outlines a general procedure for quantifying GD2 surface expression on viable cells.

-

1. Cell Preparation:

-

Prepare a single-cell suspension from cell culture or disaggregated tumor tissue.

-

Count cells and adjust the concentration to 1x10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide).

-

-

2. Staining:

-

Aliquot 100 µL of the cell suspension (1x10^5 cells) into flow cytometry tubes.

-

Add the fluorochrome-conjugated anti-GD2 antibody (clone: 14.G2a) or an unconjugated primary antibody at the predetermined optimal concentration.

-

Include an isotype control antibody at the same concentration to control for non-specific binding.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.

-

-

3. Secondary Staining (if using unconjugated primary):

-

If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of FACS buffer containing an appropriate fluorochrome-conjugated secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice as described above.

-

-

4. Data Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on the viable, single-cell population using forward and side scatter properties.

-

Analyze the fluorescence intensity in the appropriate channel to determine the percentage of GD2-positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.

-

References

- 1. Disialothis compound Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]

- 3. Frontiers | Disialothis compound Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]

A Technical Guide to Ganglioside GD2 as a Cancer Stem Cell Marker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and recurrence.[1] The identification of specific biomarkers to isolate and target these cells is a paramount goal in oncology. The disialoganglioside GD2, a glycosphingolipid expressed on the cell surface, has emerged as a highly promising CSC marker across various malignancies, particularly those of neuroectodermal origin and notably in aggressive subtypes like triple-negative breast cancer (TNBC).[2][3][4]

This guide provides a comprehensive technical overview of GD2's role as a CSC marker. It details the molecular signaling pathways GD2 modulates to maintain stemness, presents quantitative data on its expression, and offers detailed experimental protocols for its detection and the characterization of GD2-positive (GD2+) CSCs. Furthermore, it explores the significant therapeutic implications of targeting this molecule, including FDA-approved antibody-based therapies and novel cellular immunotherapies.

GD2 Expression in Cancer Stem Cells: A Quantitative Overview

GD2 is highly expressed in tumors of neuroectodermal origin, such as neuroblastoma, melanoma, and glioma, but exhibits limited expression in normal healthy tissues.[1] Crucially, its expression is often enriched in the CSC subpopulation. Studies have shown that GD2+ cells possess enhanced tumorigenic potential, with as few as 10 GD2+ breast cancer cells being sufficient to initiate tumors in vivo. The expression of GD2 frequently correlates with established CSC phenotypes, such as the CD44hiCD24lo profile in breast cancer. In primary breast tumor samples, over 95% of GD2+ cells also exhibit the CD44hiCD24lo phenotype.

The prevalence of GD2+ cells can vary significantly between tumor types and even within the same tumor, highlighting tumor heterogeneity. This variation underscores the importance of precise quantification for patient stratification in targeted therapies.

| Cancer Type | Cell Population / Context | GD2+ Percentage (%) | Key Findings & Correlation | Reference(s) |

| Breast Cancer | Primary Tumor Samples (n=12) | 0.5% - 35.8% (Median: 4.35%) | >95.5% of GD2+ cells were also CD44hiCD24lo. | |

| Breast Cancer | Basal Cell Lines | 1.2% - 17% (Mean: 9%) | Basal lines, known to be CSC-rich, have significantly more GD2+ cells than luminal lines. | |

| Breast Cancer | Luminal Cell Lines | 0% - 3% (Median: 0.2%) | Lower GD2 expression correlates with a less aggressive, more differentiated phenotype. | |

| Breast Cancer | Metastatic Patient Samples | ~35.8% | Higher percentage of GD2+ cells observed in metastatic cases compared to primary tumors. | |

| Neuroblastoma | Patient Tumor Samples (n=152) | 96% of samples were positive | The percentage of GD2+ cells varied. Low GD2 expression was associated with relapse. | |

| Melanoma | Various Cell Lines | 3.1% - 99.9% | GD2 expression is highly variable across different melanoma cell lines. | |

| Glioblastoma | Tumor Biopsies (n=30) | 80% of samples were positive | GD2 expression is common in malignant gliomas. | |

| Bladder Cancer | High-Grade Tumor Tissue | Higher than low-grade | GD2 expression is considered a biomarker for aggressive bladder cancer. |

Signaling Pathways Modulated by GD2 in Cancer Stem Cells

GD2 is not merely a surface marker but an active participant in signaling cascades that uphold CSC properties, including proliferation, adhesion, migration, and therapeutic resistance. It often localizes within lipid rafts, specialized membrane microdomains that serve as signaling hubs. Within these rafts, GD2 interacts with and modulates the activity of key signaling proteins, most notably Focal Adhesion Kinase (FAK).

Activation of FAK in GD2+ CSCs triggers downstream signaling through pathways critical for stemness:

-

FAK/Src Pathway: GD2 enhances the phosphorylation and activation of FAK and the Src family of kinases. This complex then phosphorylates downstream targets like paxillin and p130Cas, promoting cell adhesion, migration, and invasion.

-

PI3K/Akt/mTOR Pathway: The FAK/Src complex can activate the PI3K/Akt/mTOR pathway, a central regulator of cell survival, proliferation, and metabolism. In CSCs, this pathway is crucial for self-renewal and resistance to apoptosis.

-

MAPK/ERK Pathway: GD2-mediated signaling also activates the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

The synthesis of GD2 is dependent on the enzyme GD3 synthase (ST8SIA1), which is often upregulated in GD2+ CSCs. Inhibition of GD3S has been shown to reduce the CSC population and abrogate tumor formation, highlighting its critical role in maintaining the GD2+ CSC phenotype.

Caption: GD2 signaling cascade in cancer stem cells.

Methodologies for Identifying and Characterizing GD2+ CSCs

Accurate identification and isolation of GD2+ CSCs are fundamental for both research and clinical applications. The following protocols are representative methodologies that can be adapted for specific cell types and experimental goals.

Experimental Workflow: From Tumor to Functional Analysis

The general workflow for isolating and characterizing GD2+ CSCs involves enzymatic and mechanical dissociation of tumor tissue, staining with specific antibodies, sorting the cells using flow cytometry, and finally, performing in vitro and in vivo assays to confirm their stem-like properties.

Caption: Experimental workflow for GD2+ CSC characterization.

Protocol: Flow Cytometry for GD2+ CSC Isolation

This protocol describes the identification and sorting of GD2+ CSCs from a dissociated solid tumor.

-

Preparation of Single-Cell Suspension:

-

Mince fresh tumor tissue into small fragments (<1-2 mm³).

-

Incubate in a digestion buffer (e.g., DMEM with collagenase IV, hyaluronidase, and DNase I) for 30-90 minutes at 37°C with agitation.

-

Neutralize the enzyme activity with FACS buffer (PBS with 2% FBS, 1 mM EDTA).

-

Pass the suspension through a 70 µm and then a 40 µm cell strainer to obtain a single-cell suspension.

-

Perform red blood cell lysis if necessary.

-

Wash cells with FACS buffer and count.

-

-

Antibody Staining:

-

Resuspend up to 1x10⁶ cells in 100 µL of FACS buffer.

-

Add primary anti-GD2 antibody (e.g., mouse anti-human GD2, clone 14.G2a) and other relevant antibodies (e.g., anti-CD44-APC, anti-CD24-FITC, anti-CD45-PerCP to exclude immune cells).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 1 mL of cold FACS buffer.

-

If the primary anti-GD2 antibody is unconjugated, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG-PE).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 1 mL of cold FACS buffer.

-

-

Flow Cytometry Analysis and Sorting:

-

Resuspend the final cell pellet in 500 µL of FACS buffer containing a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.

-

Acquire data on a multi-parameter flow cytometer.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H).

-

Gate on viable cells (DAPI-negative or 7-AAD-negative).

-

Gate out hematopoietic cells by selecting the CD45-negative population.

-

From the CD45- population, identify the GD2+ population.

-

Further analyze the GD2+ population for co-expression of other markers like CD44 and CD24.

-

-

Sort the desired populations (e.g., GD2+/CD44hi/CD24lo and GD2- bulk cells) into separate tubes for downstream applications.

-

Protocol: Immunohistochemistry (IHC) for GD2 Detection in Tissue

This protocol is for detecting GD2 expression and localization within formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Deparaffinization and Rehydration:

-

Deparaffinize 5 µm FFPE tissue sections in xylene (2x 5 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining Procedure:

-

Wash sections with PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).

-

Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Incubate with primary anti-GD2 antibody (clone 14.G2a) diluted in blocking buffer overnight at 4°C.

-

Wash sections 3x with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash sections 3x with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

Develop the signal with a chromogen like DAB, and monitor under a microscope.

-

Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

-

Analysis:

-

Examine slides under a light microscope. GD2 expression will typically appear as a brown (DAB) stain, often with a cytoplasmic and/or membranous pattern.

-

Protocol: Sphere Formation Assay

This functional assay assesses the self-renewal capacity of sorted GD2+ cells, a hallmark of stemness.

-

Cell Plating:

-

Plate FACS-sorted GD2+ and GD2- cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks.

-

Use serum-free sphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

-

Incubation and Monitoring:

-

Incubate cells at 37°C in a 5% CO₂ incubator for 7-14 days. Do not disturb the plates.

-

Monitor for the formation of floating spherical colonies (mammospheres or neurospheres).

-

-

Quantification:

-

Count the number of spheres (typically >50 µm in diameter) per well.

-

Calculate the Sphere Formation Efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.

-

A higher SFE in the GD2+ population compared to the GD2- population indicates enriched self-renewal capacity.

-

Therapeutic Implications and Future Directions

The high tumor-specificity and critical functional role of GD2 make it an exceptional target for cancer therapy. Targeting GD2+ CSCs holds the promise of eradicating the root of tumor growth and preventing relapse.

-

Monoclonal Antibodies (mAbs): Dinutuximab, a chimeric anti-GD2 mAb, is FDA-approved for treating high-risk neuroblastoma. It works primarily through antibody-dependent cell-mediated cytotoxicity (ADCC), recruiting immune cells like NK cells to kill GD2+ tumor cells. Studies show it can also inhibit tumor growth in TNBC models.

-

CAR T-Cell Therapy: Chimeric Antigen Receptor (CAR) T-cell therapy involves engineering a patient's T-cells to recognize and attack GD2-expressing cells. Anti-GD2 CAR T-cells have shown potent anti-tumor activity and the ability to prevent metastasis formation in preclinical models of breast cancer and other solid tumors.

-

Inhibiting GD2 Synthesis: Targeting the enzymes responsible for GD2 biosynthesis, such as GD3 synthase (ST8SIA1), is another promising strategy. Small molecule inhibitors or genetic knockdown of ST8SIA1 have been shown to reduce the CSC population and inhibit tumor growth.

Future research will focus on combination therapies, such as pairing anti-GD2 mAbs with chemotherapy or other immunotherapies, to enhance efficacy and overcome resistance. Furthermore, refining CAR T-cell technology to improve persistence and reduce potential toxicities will be crucial for its broader application against GD2-positive solid tumors.

References

- 1. scispace.com [scispace.com]

- 2. Correlation of GD2 Biosynthesis Enzymes With Cancer Stem Cell Markers in Human Breast Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 3. JCI - this compound identifies breast cancer stem cells and promotes tumorigenesis [jci.org]

- 4. Correlation of GD2 Biosynthesis Enzymes With Cancer Stem Cell Markers in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of O-acetylated GD2 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-acetylated GD2 (O-Ac-GD2) is a disialoganglioside expressed on the surface of various cancer cells, including those of neuroectodermal origin and certain cancer stem cells. Its restricted expression in normal tissues makes it a highly attractive target for cancer immunotherapy. This technical guide provides an in-depth overview of the role of O-Ac-GD2 in cancer progression, covering its biochemical properties, expression patterns, and involvement in key signaling pathways. Detailed experimental protocols for the detection and functional analysis of O-Ac-GD2 are provided, along with a summary of quantitative expression data across different cancer types. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to investigate and therapeutically target this promising tumor-associated antigen.

Introduction to O-acetylated GD2 (O-Ac-GD2)

O-acetylated GD2 is a derivative of the ganglioside GD2, characterized by the addition of an O-acetyl group to the terminal sialic acid residue.[1] This modification, catalyzed by the enzyme CASD1 (capsule structure 1 domain containing 1), alters the physicochemical properties of the ganglioside, including its polarity and hydrophobicity, without significantly changing its overall conformation.[1] While GD2 is expressed on some normal tissues, such as peripheral nerves, O-Ac-GD2 expression is largely restricted to tumor tissues, making it a more specific and potentially safer target for cancer therapy.[1][2]

The expression of O-Ac-GD2 has been documented in a variety of malignancies, including neuroblastoma, melanoma, glioblastoma, and breast cancer, often correlating with a more aggressive phenotype.[3] Furthermore, O-Ac-GD2 has been identified as a marker for cancer stem cells (CSCs) in several tumor types, suggesting its involvement in tumor initiation, progression, and therapeutic resistance.

Therapeutic strategies targeting O-Ac-GD2, primarily through monoclonal antibodies like 8B6, have shown promising preclinical results. These antibodies can induce tumor cell death through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct induction of apoptosis.

Quantitative Expression of O-Ac-GD2 in Human Cancers

The expression levels of O-Ac-GD2 vary across different cancer types and even among individual tumors of the same histology. Quantitative analysis of O-Ac-GD2 expression is crucial for patient stratification and for predicting response to targeted therapies. The following tables summarize the available quantitative data on O-Ac-GD2 expression in various human cancers.

| Cancer Type | Method | Number of Samples | Percentage of Positive Cases | Expression Level ( sites/cell or intensity) | Reference |

| Neuroblastoma | Immunohistochemistry (IHC) | 12 | 100% | Moderate to strong staining | |

| Scatchard Analysis (cell lines) | 7 | Not Applicable | 5 x 104 to 5 x 106 | ||

| Glioblastoma | Immunohistochemistry (IHC) | 35 | 100% | Weak (1+): 25.7%, Moderate (2+): 48.6%, Strong (3+): 25.7% | |

| Breast Cancer (Patient-Derived Xenografts - PDX) | Flow Cytometry | 6 | Not Applicable | Positive correlation with CSC markers | |

| Melanoma | Immunohistochemistry (IHC) | 10 | 60% (for GD2) | Not specified for O-Ac-GD2 |

Signaling Pathways Involving O-Ac-GD2

O-Ac-GD2 is implicated in signaling pathways that regulate cancer cell survival and apoptosis. A key pathway activated by the binding of anti-O-Ac-GD2 antibodies is the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to programmed cell death.

O-Ac-GD2 Biosynthesis Pathway

The synthesis of O-Ac-GD2 is a multi-step enzymatic process occurring in the Golgi apparatus. The final and critical step is the O-acetylation of GD2, which is mediated by the enzyme CASD1.

Anti-O-Ac-GD2 Antibody-Induced Apoptosis via p38 MAPK Pathway

Binding of the monoclonal antibody 8B6 to O-Ac-GD2 on the surface of cancer cells can trigger a pro-apoptotic signaling cascade that involves the activation of the p38 MAPK pathway. This leads to the activation of downstream effectors, such as caspases, ultimately resulting in apoptosis.

References

The Dual Role of Ganglioside GD2 in the Tumor Microenvironment: From Onco-Antigen to Immune Checkpoint

A Technical Guide for Researchers and Drug Development Professionals

The disialoganglioside GD2, a glycosphingolipid predominantly expressed on tumors of neuroectodermal origin, has long been recognized as a promising target for cancer immunotherapy. However, emerging evidence reveals a more complex role for GD2 within the tumor microenvironment (TME), where it not only serves as a target for therapeutic antibodies and cell-based therapies but also actively contributes to immune suppression. This technical guide provides an in-depth analysis of the mechanisms by which GD2 shapes the TME to foster immune evasion, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

GD2 Expression Across Tumor Types: A Quantitative Overview

The therapeutic targeting of GD2 is predicated on its high expression on tumor cells and restricted presence in normal tissues.[1][2] Quantitative analysis of GD2 expression is crucial for patient stratification and predicting response to therapy. The following table summarizes GD2 expression data from various studies.

| Tumor Type | GD2 Expression Level | Method of Quantification | Reference |

| Neuroblastoma | Median: 0.54 nmol/mg protein | Thin Layer Chromatography & Mass Spectrometry | [3] |

| Medulloblastoma | Median: 0.032 nmol/mg protein | Thin Layer Chromatography & Mass Spectrometry | [3] |

| Small Cell Lung Cancer (SCLC) | 39% of cases positive | Immunohistochemistry | [4] |

| Lung Adenocarcinoma (LUAD) | 72% of cases positive | Immunohistochemistry | |

| Lung Squamous Cell Carcinoma (LUSC) | 56% of cases positive | Immunohistochemistry | |

| Melanoma | ~60% of cases positive | Immunohistochemistry | |

| Sarcoma | ~56% of cases positive | Immunohistochemistry | |

| Glioma | 80% of cell lines and biopsies positive | Immunohistochemistry |

Mechanisms of GD2-Mediated Immune Suppression

GD2 contributes to an immunosuppressive TME through multiple mechanisms, primarily by engaging with inhibitory receptors on immune cells and modulating signaling pathways that govern immune cell trafficking and function.

The GD2-Siglec-7 Axis: A Novel Immune Checkpoint

A pivotal mechanism of GD2-mediated immune suppression is its interaction with Sialic acid-binding immunoglobulin-like lectin 7 (Siglec-7), an inhibitory receptor expressed on the surface of Natural Killer (NK) cells and macrophages. This interaction functions as a "don't eat me" signal, dampening the cytotoxic activity of these innate immune cells.

-

Inhibition of NK Cell Cytotoxicity: The binding of GD2 on tumor cells to Siglec-7 on NK cells leads to the recruitment of phosphatases to the immunoreceptor tyrosine-based inhibition motif (ITIM) of Siglec-7, resulting in the inhibition of NK cell activation and cytotoxicity.

-

Suppression of Macrophage Phagocytosis: The GD2-Siglec-7 interaction also inhibits macrophage-mediated phagocytosis of tumor cells, further protecting the tumor from immune clearance.

Anti-GD2 monoclonal antibodies can therapeutically disrupt this inhibitory axis by blocking the binding of GD2 to Siglec-7.

T-Cell Dysfunction and Impaired Recruitment

GD2 expression on tumor cells can also lead to T-cell dysfunction and hinder their recruitment into the TME.

-

Inhibition of T-Cell Proliferation: Shed gangliosides, including GD2, can inhibit the proliferation of T-cells in response to interleukin-2 (IL-2).

-

Altered Chemokine Profile: GD2 can modulate signaling pathways within the tumor cell, such as the c-Met/AKT/mTOR/IRF-1 pathway, leading to decreased expression of the chemokines CXCL9 and CXCL10. These chemokines are crucial for recruiting cytotoxic CD8+ T-cells to the tumor site.

Recruitment of Suppressive Immune Cell Populations

The presence of GD2 in the TME is associated with the recruitment of other immunosuppressive cell types, further contributing to an immune-cold environment.

-

Myeloid-Derived Suppressor Cells (MDSCs): GD2 can promote the recruitment of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive functions.

-

Regulatory T-cells (Tregs): An increased presence of Tregs, which suppress the activity of effector T-cells, has also been linked to GD2 expression in the TME.

Key Experimental Protocols

Investigating the role of GD2 in the TME requires a range of specialized experimental techniques. Below are outlines of key protocols.

Quantification of GD2 Expression by Flow Cytometry

This protocol allows for the quantification of GD2 expression on the surface of tumor cells.

Materials:

-

Single-cell suspension of tumor cells

-

Anti-GD2 monoclonal antibody (e.g., dinutuximab), directly conjugated to a fluorophore or a primary antibody with a fluorescently labeled secondary antibody

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Appropriate isotype control antibody

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from tumor tissue or cell culture.

-

Wash cells with flow cytometry buffer.

-

Resuspend cells in flow cytometry buffer at a concentration of 1x10^6 cells/100 µL.

-

Add the anti-GD2 antibody or isotype control at the predetermined optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

(If using an unconjugated primary antibody) Wash cells and resuspend in buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with flow cytometry buffer.

-

Resuspend cells in an appropriate volume of flow cytometry buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of GD2-positive cells and the mean fluorescence intensity (MFI).

Assessment of GD2-Siglec-7 Binding by Flow Cytometry

This protocol is used to determine the direct interaction between GD2 and Siglec-7.

Materials:

-

GD2-positive and GD2-negative tumor cell lines

-

Recombinant human Siglec-7-Fc chimera protein

-

Fluorescently labeled anti-human Fc antibody

-

Flow cytometry buffer

-

Flow cytometer

Procedure:

-

Harvest and wash GD2-positive and GD2-negative cells.

-

Resuspend cells in flow cytometry buffer at 1x10^6 cells/100 µL.

-

Add the Siglec-7-Fc chimera protein at various concentrations.

-

Incubate for 1 hour at 4°C.

-

Wash cells to remove unbound protein.

-

Resuspend cells in buffer containing the fluorescently labeled anti-human Fc antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice.

-

Resuspend cells for flow cytometry analysis.

-

Analyze the MFI to quantify Siglec-7 binding.

In Vitro NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to kill GD2-expressing tumor cells.

Materials:

-

GD2-positive target tumor cells

-

Effector NK cells (isolated from peripheral blood or a cell line)

-

Target cell labeling dye (e.g., Calcein AM or a radioactive label like 51Cr)

-

Culture medium

-

96-well plate

Procedure:

-

Label target tumor cells with the chosen dye according to the manufacturer's instructions.

-

Plate the labeled target cells in a 96-well plate at a fixed number per well.

-

Add effector NK cells at varying effector-to-target (E:T) ratios.

-

Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of released label in the supernatant using a plate reader or gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion and Future Directions

The dual role of GD2 as both a therapeutic target and an immune checkpoint highlights the complexity of the tumor microenvironment. While targeting GD2 with monoclonal antibodies and CAR T-cells has shown clinical success, particularly in neuroblastoma, understanding and overcoming the immunosuppressive functions of GD2 is critical for enhancing the efficacy of these therapies and extending their application to a broader range of cancers.

Future research should focus on:

-

Developing strategies to overcome GD2-mediated immune suppression, such as combination therapies that block the GD2-Siglec-7 interaction while simultaneously targeting GD2.

-

Investigating the role of other potential GD2 receptors on immune cells.

-

Elucidating the downstream signaling pathways modulated by GD2 in different immune cell subsets in greater detail.

-

Developing more sensitive and standardized methods for quantifying GD2 expression to better guide patient selection and treatment strategies.

By unraveling the intricate interplay between GD2 and the immune system, the scientific community can develop more effective and targeted immunotherapies for a wide range of GD2-expressing malignancies.

References

- 1. What are GD2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Disialothis compound Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]

- 3. GD2 Expression in Medulloblastoma and Neuroblastoma for Personalized Immunotherapy: A Matter of Subtype [mdpi.com]

- 4. Targeting disialothis compound with chimeric antigen receptor-redirected T cells in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Ganglioside GD2 in the Central Nervous System: A Technical Guide

For Immediate Release

Shanghai, China – November 25, 2025 – This technical guide provides a comprehensive overview of the physiological functions of the ganglioside GD2 in the central nervous system (CNS). Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate roles of GD2 in neuronal development, signaling, and its implications in neurological diseases. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this critical molecule.

Introduction to this compound in the CNS

Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane, particularly abundant in the nervous system[1]. Among them, the disialothis compound plays a multifaceted role in the CNS. While its expression is highly restricted in most adult tissues, it is found in the CNS, predominantly in neuronal cell bodies and the neuropil of the gray matter[2]. Specific localization in structures like the cerebellum and hippocampus suggests a distinct functional role beyond being a mere metabolic intermediate[2].

GD2 expression is developmentally regulated, with higher levels observed during fetal development that decrease in the adult brain[1]. This temporal expression pattern points to its involvement in crucial neurodevelopmental processes. In the adult CNS, GD2 is implicated in the formation and function of membrane microdomains, often referred to as lipid rafts, which are critical hubs for signal transduction[1]. Dysregulation of GD2 expression and function is increasingly being linked to various neurological disorders and is a prominent target in neuro-oncology.

Quantitative Expression of GD2 in the Central Nervous System

The concentration of GD2 varies across different regions of the human brain and changes with age. Understanding these quantitative differences is crucial for elucidating its physiological roles and pathological implications.

| Brain Region | GD2 Concentration (nmol/g wet tissue) | Age Group | Reference |

| Temporal Cortex | ~0.8 (estimated from relative abundance) | Elderly | |

| Frontal Cortex | ~0.7 (estimated from relative abundance) | Elderly | |

| Caudate Nucleus | ~0.5 (estimated from relative abundance) | Elderly | |

| Occipital Cortex | ~0.4 (estimated from relative abundance) | Elderly | |

| Cerebellum | ~0.3 (estimated from relative abundance) | Elderly | |

| Pons | ~0.2 (estimated from relative abundance) | Elderly |

Note: The absolute concentrations are estimated based on the provided relative abundance and total ganglioside content. A study on the elderly human brain showed an overall increase in relative GD2 abundance with age (+26%).

Key Physiological Functions and Signaling Pathways

GD2 is a critical modulator of several signaling cascades within the CNS, influencing cell adhesion, migration, and survival. Its functions are often mediated through its localization within lipid rafts, where it can interact with and modulate the activity of various signaling proteins.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

GD2 has been shown to interact with and modulate the activity of receptor tyrosine kinases. For instance, in breast cancer cells, GD2 colocalizes with the c-Met receptor, leading to its constitutive activation and subsequent downstream signaling through the MAPK pathway, which promotes proliferation. While this has been demonstrated in a cancer context, similar mechanisms are plausible in the CNS for regulating neuronal growth and survival.

Signaling Pathway: GD2-cMET-MAPK

Regulation of Src Family Kinases and NMDA Receptor Signaling

A crucial function of GD2 in the CNS is its ability to modulate neuronal signaling through the activation of Src family kinases (SFKs). Ligand binding to cell surface GD2 can induce a rapid and transient activation of Src. This activated Src, in turn, can phosphorylate the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, leading to increased Ca²⁺ influx and subsequent downstream signaling events. This pathway is implicated in processes such as synaptic plasticity and is also linked to the adverse effect of pain observed in anti-GD2 cancer therapies.

Signaling Pathway: GD2-Src-NMDA Receptor

Role in Cell Adhesion and Interaction with the Extracellular Matrix

GD2 plays a significant role in the attachment of neuronal and melanoma cells to various extracellular matrix (ECM) proteins, including fibronectin, laminin, collagen, and vitronectin. Monoclonal antibodies targeting GD2 can inhibit this cell attachment, suggesting a direct role for GD2 in mediating cell-substrate interactions. This function is critical for processes such as neuronal migration and axon guidance during development. GD2 appears to work synergistically with integrin receptors to facilitate cell adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological functions of GD2 in the CNS.

Immunohistochemistry for GD2 Localization in Brain Tissue

This protocol is adapted from established methods for glycolipid immunohistochemistry.

Objective: To visualize the distribution of GD2 in frozen brain sections.

Materials:

-

Fresh frozen brain tissue

-

Cryostat

-

Glass slides

-

Cold acetone (-20°C)

-

Phosphate-buffered saline (PBS)

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Anti-GD2 monoclonal antibody (e.g., clone 14.G2a)

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG/IgM

-

Mounting medium with DAPI

Procedure:

-

Cut frozen brain tissue sections at 7µm thickness using a cryostat and thaw-mount onto glass slides.

-

Air-dry the mounted sections for 2 hours at room temperature.

-

Fix the sections in cold acetone for 5 minutes at -20°C.

-

Remove the cold acetone and air-dry for 1 hour.

-

Incubate the sections with 1% BSA in PBS for 15 minutes at room temperature to block non-specific binding.

-

Incubate with the primary anti-GD2 antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

-

Wash the sections three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

-

Wash the sections three times with PBS.

-

Mount the coverslip using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the staining using a fluorescence microscope.

Experimental Workflow: GD2 Immunohistochemistry

Isolation of Lipid Rafts to Study GD2-Mediated Signaling

This protocol is based on the detergent-based method for lipid raft isolation.

Objective: To isolate GD2-containing lipid raft fractions from neuronal cells or brain tissue for downstream analysis of associated signaling proteins.

Materials:

-

Neuronal cell culture or brain tissue homogenate

-

Ice-cold membrane raft isolation buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Sucrose solutions (e.g., 40%, 35%, and 5% in isolation buffer without detergent)

-

Ultracentrifuge with a swinging bucket rotor

-

Dounce homogenizer

Procedure:

-

Homogenize neuronal cells or brain tissue in ice-cold isolation buffer containing 1% Triton X-100.

-

Incubate on ice for 30 minutes to allow for solubilization of non-raft membranes.

-

Adjust the sucrose concentration of the lysate to 40% by adding an appropriate volume of a concentrated sucrose solution.

-

Place the 40% sucrose lysate at the bottom of an ultracentrifuge tube.

-

Carefully layer 35% sucrose solution and then 5% sucrose solution on top of the lysate.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Lipid rafts will float to the interface between the 5% and 35% sucrose layers, appearing as an opaque band.

-

Carefully collect fractions from the top of the gradient.

-

Analyze the fractions for the presence of GD2 (e.g., by dot blot or Western blot with anti-GD2 antibody) and raft-associated proteins (e.g., flotillin) and non-raft proteins (e.g., transferrin receptor) to confirm successful isolation.

Experimental Workflow: Lipid Raft Isolation

Co-Immunoprecipitation of GD2-Associated Proteins

This protocol provides a general framework for co-immunoprecipitating proteins that interact with GD2 in the CNS. Specific antibody choices and buffer conditions may need optimization.

Objective: To identify proteins that form a complex with GD2 in neuronal lysates.

Materials:

-

Neuronal cell lysate or brain tissue homogenate prepared in a mild lysis buffer (e.g., containing 1% non-ionic detergent like Triton X-100 or NP-40)

-

Anti-GD2 antibody

-

Control IgG antibody (isotype matched)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Pre-clear the neuronal lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-GD2 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., Src, c-Met) or by mass spectrometry for unbiased identification of novel interactors.

Conclusion and Future Directions

The this compound is a dynamic and functionally significant molecule in the central nervous system. Its regulated expression during development and its role in modulating key signaling pathways underscore its importance in neuronal physiology. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate functions of GD2.

Future research should focus on elucidating the precise molecular mechanisms by which GD2 modulates synaptic plasticity and its role in neuroinflammatory processes. The identification of endogenous ligands for GD2 in the CNS remains an exciting area of investigation. A deeper understanding of GD2's physiological roles will undoubtedly pave the way for novel therapeutic strategies for a range of neurological disorders, from neurodevelopmental conditions to neurodegenerative diseases and brain cancers.

References

Ganglioside GD2 Expression Patterns in Melanoma Subtypes: A Technical Guide for Researchers

Abstract

The disialoganglioside GD2 is a glycosphingolipid that, despite its limited expression in normal tissues, is frequently overexpressed in tumors of neuroectodermal origin, including melanoma.[1][2] Its role in promoting malignant phenotypes such as proliferation, adhesion, and invasion, coupled with its surface expression, makes GD2 a compelling target for cancer immunotherapy.[3][4][5] However, the expression of GD2 is notably heterogeneous across different melanoma subtypes, which presents both a challenge and an opportunity for targeted drug development. This technical guide provides an in-depth overview of GD2 expression patterns in cutaneous, acral, and uveal melanoma, details the signaling pathways it modulates, and presents standardized protocols for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals working to leverage GD2 as a biomarker and therapeutic target in melanoma.

GD2 Expression Patterns in Melanoma Subtypes

The expression of this compound is highly variable among melanoma subtypes. Generally, it is more frequently detected in advanced and metastatic stages of the disease compared to primary tumors. This differential expression has significant clinical implications, as GD2 positivity has been correlated with a poorer prognosis.

Quantitative Expression Data

Immunohistochemical (IHC) and flow cytometric analyses of patient samples and cell lines have provided quantitative insights into GD2 expression. Acral and mucosal melanomas tend to exhibit higher frequencies of GD2 expression compared to melanomas arising from skin with or without chronic sun-induced damage (CSD).

Data Presentation

The following tables summarize quantitative data on GD2 expression from published studies.

| Melanoma Subtype | GD2-Positive Cases (%) | Method | Reference |

| Primary Melanoma | 36.8% | IHC | |

| Metastatic Melanoma | 58.9% | IHC | |

| Acral Melanoma | 50.0% | IHC | |

| Mucosal Melanoma | 56.3% | IHC | |

| CSD Cutaneous Melanoma | 14.3% | IHC | |

| Non-CSD Cutaneous Melanoma | 33.3% | IHC | |

| Table 1: Frequency of GD2 Expression in Human Melanoma Subtypes by Immunohistochemistry. |

| Cell Line | Melanoma Type | GD2 Expression Level | Method | Reference |

| 92-1 | Uveal | High | FACS | |

| OCM-1 | Uveal | High | FACS | |

| OCM-3 | Uveal | Moderate | FACS | |

| OCM-8 | Uveal | Low | FACS | |

| SK-MEL-5 | Cutaneous | High | FACS | |

| WM-266-4 | Cutaneous | High | FACS | |

| A875 | Cutaneous | Low | FACS | |

| SK-MEL-37 | Cutaneous | 89.4% Positive | FACS | |

| Table 2: GD2 Expression Levels in Various Melanoma Cell Lines Determined by Flow Cytometry (FACS). |

Correlation with Clinicopathological Features

Studies have shown a significant correlation between GD2 expression and negative clinical outcomes. Patients with GD2-positive melanomas have been found to have a significantly shorter median overall survival compared to those with GD2-negative tumors. For instance, one study reported a median survival of 31 months in the GD2-positive cohort versus 47.1 months in the GD2-negative cohort. This prognostic value underscores the importance of accurate GD2 detection for patient stratification.

Signaling Pathways Involving GD2 in Melanoma

GD2 is not merely a surface marker but an active participant in signal transduction that enhances the malignant properties of melanoma cells. It tends to localize in glycolipid-enriched microdomains (GEMs) or lipid rafts of the plasma membrane, where it can modulate the function of signaling receptors.

A key mechanism involves the physical association and cooperation of GD2 with integrin β1. This interaction, localized within GEMs, enhances integrin-mediated signaling upon cell adhesion to the extracellular matrix. The downstream cascade involves the phosphorylation and activation of Focal Adhesion Kinase (FAK) and the Protein Kinase B (Akt) pathway, which collectively promote cell proliferation, adhesion, and survival.

Caption: GD2 associates with Integrin β1 in lipid rafts, enhancing FAK and Akt signaling.

Methodologies for GD2 Detection and Quantification

Accurate and reliable detection of GD2 is critical for both research and clinical applications. Due to its glycolipid nature, specific protocols are required. The following sections detail standard methodologies.

Immunohistochemistry (IHC)

IHC is used to visualize GD2 expression and localization within the tumor microenvironment in formalin-fixed paraffin-embedded (FFPE) tissues.

Experimental Protocol:

-

Deparaffinization and Rehydration: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes. This step is crucial for exposing the antigen.

-

Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked using a protein block solution (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Slides are incubated with a primary anti-GD2 monoclonal antibody (e.g., clone 14.G2a) at a predetermined optimal dilution overnight at 4°C.

-

Secondary Antibody & Detection: Slides are incubated with an HRP-conjugated secondary antibody.

-

Signal Amplification: For enhanced detection, a Tyramide Signal Amplification (TSA) system can be used according to the manufacturer's instructions.

-

Visualization: The signal is developed using a chromogen such as 3,3'-Diaminobenzidine (DAB), yielding a brown precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped.

References

- 1. Anti-GD2 mAbs and next-generation mAb-based agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disialothis compound Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GD2-Specific CAR T Cells Demonstrate Potent and Targeted Anti-Tumor Efficacy Against Melanoma In Vitro and In Vivo [imrpress.com]

epigenetic regulation of ganglioside GD2 expression in cancer

An In-depth Technical Guide to the Epigenetic Regulation of Ganglioside GD2 Expression in Cancer

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The disialothis compound is a well-established tumor-associated antigen, with high expression on tumors of neuroectodermal origin, such as neuroblastoma and melanoma, and limited expression in normal tissues. This differential expression profile makes GD2 an attractive target for immunotherapy. The synthesis of GD2 is primarily controlled by the activity of β-1,4-N-acetyl-galactosaminyltransferase 1 (B4GALNT1), also known as GD2 synthase. The expression of the B4GALNT1 gene is not driven by genetic mutations but is instead under stringent epigenetic control. This guide provides a comprehensive overview of the epigenetic mechanisms—including DNA methylation, histone modifications, and microRNA activity—that govern GD2 expression in cancer. We detail the key molecular players, present quantitative data on GD2 expression, outline relevant experimental protocols, and illustrate the underlying biological pathways and workflows.

The GD2 Biosynthesis Pathway

Gangliosides are sialic acid-containing glycosphingolipids that play roles in cell adhesion, signaling, and recognition. The biosynthesis of GD2 occurs in the Golgi apparatus through a stepwise enzymatic process. The key enzymes directly responsible for the synthesis of GD2 are GD3 synthase (ST8SIA1) and GD2 synthase (B4GALNT1).[1][2][3] ST8SIA1 converts GM3 to GD3, and B4GALNT1 then adds a N-acetylgalactosamine (GalNAc) residue to GD3 to form GD2.[2][4] The expression of B4GALNT1 is the rate-limiting step for GD2 expression in cells that already express the precursor GD3.

Caption: The terminal steps of the GD2 ganglioside biosynthesis pathway.

Epigenetic Control of B4GALNT1 Expression

The aberrant expression of GD2 in cancer is primarily regulated at the transcriptional level of the B4GALNT1 gene. These regulatory mechanisms are predominantly epigenetic, involving heritable changes in gene expression that do not alter the DNA sequence itself.

DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that typically leads to gene silencing when it occurs in promoter regions. In the context of GD2 expression, the promoter of the B4GALNT1 gene is often hypomethylated in cancer cells, leading to its transcriptional activation. This lack of methylation allows for the binding of transcription factors that drive gene expression. Conversely, in tissues with low or no GD2 expression, the B4GALNT1 promoter is typically hypermethylated. Treatment of glioma cell lines with the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine can induce the re-expression of certain glycosyltransferase genes, demonstrating the critical role of methylation in silencing these genes.

Histone Modifications

Histone modifications are covalent post-translational modifications to histone proteins that alter chromatin structure and regulate gene transcription. The expression of B4GALNT1 is controlled by a balance of activating and repressive histone marks.

-

Activating Marks: In GD2-positive cancer cells, the B4GALNT1 promoter is often enriched with activating marks such as H3K4me3 and H3K27ac. These marks create a relaxed chromatin state (euchromatin), making the DNA accessible to the transcriptional machinery.

-

Repressive Marks: In contrast, GD2-negative cells may exhibit repressive marks like H3K27me3 and H2AK119ub1. These are canonical marks deposited by Polycomb Repressive Complexes (PRC1 and PRC2), which lead to a condensed chromatin structure (heterochromatin) and gene silencing. Recent studies in glioblastoma have identified Polycomb Group Factor 1 (PCGF1), a component of a non-canonical PRC1 complex, as a major regulator of GD2 expression, highlighting the role of Polycomb group proteins in this process.

The transcription factor Sp1 is essential for the expression of many genes, including glycosyltransferases. Sp1 can recruit both histone acetyltransferases (HATs) and histone deacetylases (HDACs) to gene promoters, thereby influencing the local chromatin state and modulating transcription. The interplay between Sp1 and HDACs at the B4GALNT1 promoter is a likely mechanism for its regulation.

MicroRNA (miRNA) Regulation

MicroRNAs are small non-coding RNAs that post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. While specific miRNAs that directly target B4GALNT1 are not yet well-documented in the literature, miRNA dysregulation is a hallmark of many GD2-positive cancers, such as neuroblastoma.

For instance, miR-34a is a tumor suppressor often downregulated in neuroblastoma. Therapeutic strategies have been developed to reintroduce miR-34a into tumor cells. Nanoparticles coated with anti-GD2 antibodies have been successfully used to specifically deliver miR-34a to neuroblastoma cells, resulting in decreased tumor growth. This demonstrates a therapeutic link between the GD2 surface antigen and miRNA-based therapies, even if the miRNA does not directly regulate GD2 synthesis. In melanoma, upregulation of miR-30b/30d is associated with metastatic progression and directly targets the GalNAc transferase GALNT7, showcasing how miRNAs can regulate glycosylation pathways in cancer.

Caption: Overview of epigenetic mechanisms regulating B4GALNT1 and GD2 expression.

Signaling Pathways and Transcriptional Control

Signaling pathways that are frequently dysregulated in cancer can influence the epigenetic machinery. The Wnt/β-catenin signaling pathway, for example, can modulate the stability and activity of transcription factors like Sp1. Wnt signaling can lead to the stabilization of Sp1, which in turn can drive the expression of its target genes, potentially including B4GALNT1. Additionally, GD2 itself can activate signaling pathways, such as the mTOR pathway, creating feedback loops that promote cancer cell proliferation and survival.

Caption: Wnt signaling pathway's potential influence on B4GALNT1 transcription.

Quantitative Data on GD2 Expression in Cancer

GD2 expression varies significantly across different cancer types and even between cell lines of the same cancer. Flow cytometry is commonly used to quantify surface GD2 expression, often reported as Mean Fluorescence Intensity (MFI) or Relative Fluorescence Intensity (RFI).

| Cancer Type | Cell Line | GD2 Expression Level | Quantitative Value (RFI / MFI) | Reference |

| Neuroblastoma | IMR-32 | High | 2.7-fold higher MFI than melanoma mS | |

| Neuroblastoma | LA-N-1 | High | MFI normalized to 100 | |

| Neuroblastoma | CHLA255 | High (Positive Control) | ~80% Positive Cells | |

| Ewing Sarcoma | VH-64 | High | RFI: 111.9 ± 14.1 | |

| Ewing Sarcoma | TC-71 | Intermediate | RFI: 38.6 ± 12.0 | |

| Melanoma | mS | High | - | |

| Melanoma | A375 | Low/Negative | - | |

| SCLC | H446 | High | MFI Ratio: ~6 | |

| NSCLC | H2228 | Intermediate | MFI Ratio: ~4 | |

| Glioblastoma | GaMG | High | Relative gMFI: ~140 | |

| Glioblastoma | HGW-GBM-51 | Low | Relative gMFI: ~10 |

SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer. RFI/MFI values are relative and depend on experimental conditions.

Key Experimental Protocols

Investigating the epigenetic regulation of GD2 requires specific molecular biology techniques. Below are detailed methodologies for core experiments.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo interaction of proteins, such as modified histones or transcription factors, with specific genomic regions.